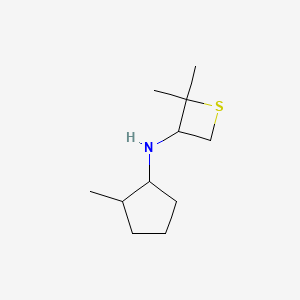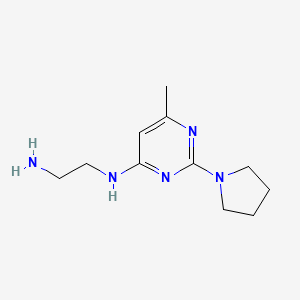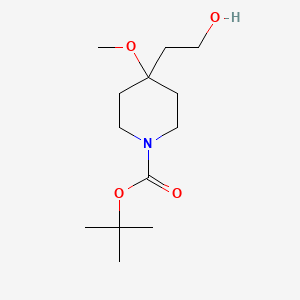
Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methoxy group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxyethyl and methoxy groups through nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl compounds formed from oxidation can be further reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity and can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
作用機序
The mechanism by which tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl and methoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C13H25NO4 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
tert-butyl 4-(2-hydroxyethyl)-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-5-13(17-4,6-9-14)7-10-15/h15H,5-10H2,1-4H3 |
InChIキー |
WRDINPZXBODRON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


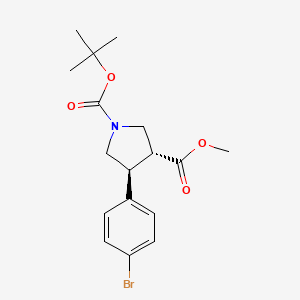

![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)

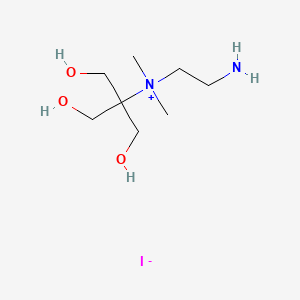
![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)

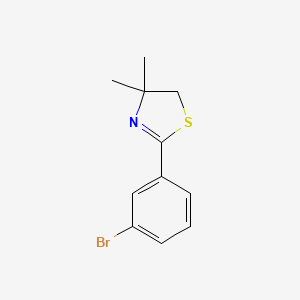
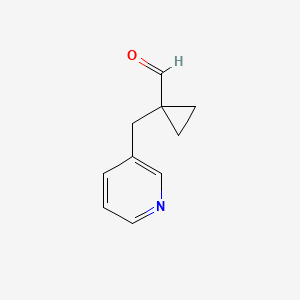

![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
